![molecular formula C16H12FN3O4S2 B2991997 2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 895489-93-7](/img/structure/B2991997.png)
2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioether linkage, a methoxy group, a nitro group, and a benzo[d]thiazol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluorophenyl group could potentially be introduced via a halogenation reaction . The thioether linkage could be formed via a nucleophilic substitution reaction involving a thiol and a suitable electrophile . The methoxy group could be introduced via an ether formation reaction, and the nitro group could be introduced via a nitration reaction . The benzo[d]thiazol group could be synthesized via a multi-step process involving the formation of a thiazole ring followed by a Friedel-Crafts acylation to introduce the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and benzo[d]thiazol groups would likely contribute significant aromatic character to the molecule. The nitro group is a strong electron-withdrawing group and would likely have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could potentially be reduced to an amino group under reducing conditions. The thioether linkage could potentially be oxidized to a sulfoxide or sulfone. The methoxy group could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the nitro, methoxy, and fluorophenyl groups could potentially increase the compound’s polarity, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide have shown significant antimicrobial and antifungal properties. For instance, derivatives of thiazole and thiazolidinone have demonstrated high anti-Mycobacterium smegmatis activity, suggesting potential applications in combating bacterial infections (Yolal et al., 2012). Additionally, sulfide and sulfone derivatives of thiazole compounds have been evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013), highlighting the potential of this compound class in developing new antimicrobial agents.
Anticancer Activities
The potential anticancer properties of thiazolyl and benzothiazole derivatives have been a significant area of research. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showcasing their potential in cancer therapy (Fallah-Tafti et al., 2011). Moreover, novel derivatives of 6-amino-2-phenylbenzothiazoles bearing different substituents have shown cytostatic activities against various human cancer cell lines (Racané et al., 2006), suggesting that compounds with similar structures could be explored for anticancer applications.
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDSZBRKORQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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